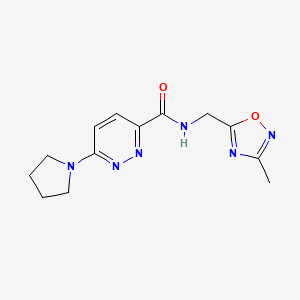
N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide is a useful research compound. Its molecular formula is C13H16N6O2 and its molecular weight is 288.311. The purity is usually 95%.
BenchChem offers high-quality N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Heterocyclic Compound Applications
Nitrogen-containing heterocyclic compounds, such as those related to the pyrrolidinyl and oxadiazolyl moieties in N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide, are pivotal in various scientific applications. These compounds are fundamental in the development of pharmaceuticals and agrochemicals due to their significant biological activities. The diverse structures of these compounds, ranging from simple pyridine bases to more complex pharmaceutical ingredients, contribute to their widespread use in the synthesis of herbicides, insecticides, vitamins, adhesives, and even electroconductive polymers like polypyrrole. The rapid growth in the number of these nitrogen-containing chemicals highlights their importance in ongoing scientific research and industrial applications (Higasio & Shoji, 2001; Higashio & Shoji, 2004).
Antimycobacterial Properties
Compounds featuring the 1,2,4-oxadiazole moiety, similar to the one found in N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide, have been synthesized and evaluated for their antimycobacterial activities against Mycobacterium tuberculosis. These compounds, especially those substituted with oxadiazole-5-ones and oxadiazole-5-thiones, have shown varying degrees of potency, some up to 16 times the effectiveness of pyrazinamide, a notable anti-tuberculosis drug. This indicates the potential use of such compounds in developing new treatments for tuberculosis (Gezginci, Martin, & Franzblau, 1998).
Solvent-Free Heterocyclic Synthesis
The solvent-free synthesis of heterocyclic compounds, including oxadiazoles, pyridines, and related structures, is an area of significant interest in green chemistry. Such methods aim to reduce or eliminate the use of harmful solvents in chemical reactions, making the synthesis process more environmentally friendly and potentially more cost-effective. These techniques are particularly relevant for the synthesis of complex molecules like N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide, which contain multiple heterocyclic rings (Martins et al., 2009).
Recyclization in Heterocyclic Synthesis
The recyclization of heterocyclic compounds is a crucial strategy in the synthesis of novel nitrogenous structures. This approach involves the transformation of existing heterocyclic frameworks into new ones, potentially leading to compounds with unique biological or chemical properties. Such strategies could be applied to modify or enhance the properties of molecules like N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide for specific scientific or therapeutic applications (Chumachenko, Shablykin, & Brovarets, 2013).
Eigenschaften
IUPAC Name |
N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-6-pyrrolidin-1-ylpyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N6O2/c1-9-15-12(21-18-9)8-14-13(20)10-4-5-11(17-16-10)19-6-2-3-7-19/h4-5H,2-3,6-8H2,1H3,(H,14,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHJKQNAJVIPKLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CNC(=O)C2=NN=C(C=C2)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-phenoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2585352.png)
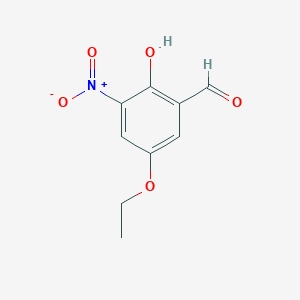
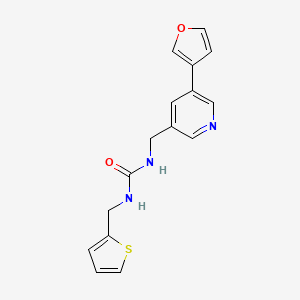
![2-[1-[2-(1,2-Benzoxazol-3-yl)acetyl]piperidin-4-yl]-6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-one](/img/structure/B2585358.png)
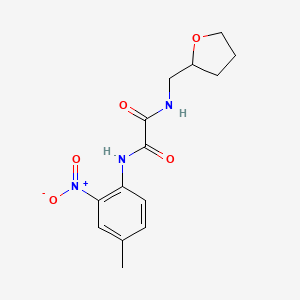
![2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)ethan-1-one](/img/structure/B2585360.png)
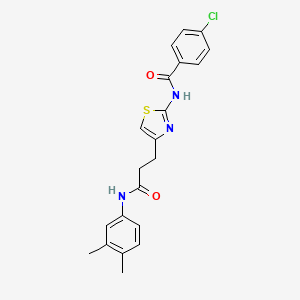
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)cinnamamide](/img/structure/B2585363.png)
![N-([2,3'-bipyridin]-4-ylmethyl)-4-bromobenzamide](/img/structure/B2585364.png)
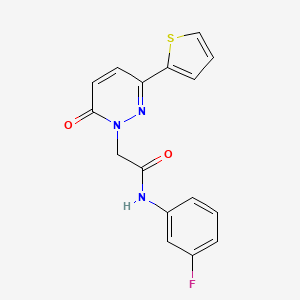
![Tert-butyl 1-[(6-chloropyridin-3-yl)methyl]cyclobutane-1-carboxylate](/img/structure/B2585367.png)
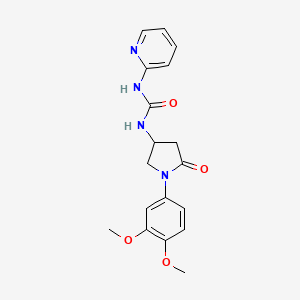
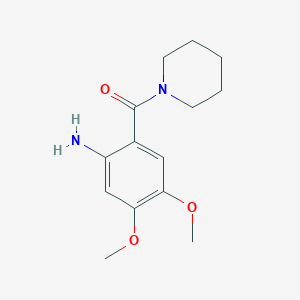
![3-[Bis(3-aminopropyl)amino]propanoic acid trihydrochloride](/img/structure/B2585374.png)